molecular formula C20H12ClFOS B15029403 3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine

3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine

Cat. No.: B15029403
M. Wt: 354.8 g/mol
InChI Key: ADUGXPJQGDLAKA-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine is a synthetic organic compound that belongs to the class of benzoxepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine typically involves multi-step organic reactions. Common starting materials might include chlorobenzene, fluorobenzene, thiophene, and benzoxepine derivatives. The reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Halogen or other group substitutions under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of catalysts like palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine: can be compared with other benzoxepine derivatives that have similar structures but different substituents.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups might exhibit similar biological activities.

    Thiophene derivatives: Compounds containing thiophene rings are often studied for their electronic properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H12ClFOS

Molecular Weight

354.8 g/mol

IUPAC Name

3-chloro-5-(4-fluorophenyl)-2-thiophen-2-yl-1-benzoxepine

InChI

InChI=1S/C20H12ClFOS/c21-17-12-16(13-7-9-14(22)10-8-13)15-4-1-2-5-18(15)23-20(17)19-6-3-11-24-19/h1-12H

InChI Key

ADUGXPJQGDLAKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C(O2)C3=CC=CS3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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